Product packaging for Benzyl-phosphinic acid(Cat. No.:)

Benzyl-phosphinic acid

Cat. No.: B8804695
M. Wt: 155.11 g/mol
InChI Key: MYLBOHHLWPWOFA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-phosphinic acid (CAS 20394-86-9) is an organophosphorus compound with the molecular formula C 7 H 9 O 2 P and a molecular weight of 156.12 g/mol . This compound features a phosphinic acid functional group, which is isoelectronic to a tetrahedral transition state involved in the hydrolysis of peptide bonds . Phosphinic acids like this one serve as crucial scaffolds in medicinal chemistry and biochemical research, primarily due to their ability to act as potent, stable transition state analogue inhibitors for zinc metalloproteases . These enzymes form the largest family of proteases in humans, with many members being validated pharmaceutical targets for severe pathologies such as cancer, and inflammatory and cardiovascular diseases . The phosphinic acid moiety chelates the active-site zinc cation in a bidentate manner, allowing inhibitors built on this core to achieve high binding affinity and remarkable selectivity . Beyond their role in rational drug design, phosphinic compounds are widely studied as enzyme inhibitors, antibacterial agents, and haptens for catalytic antibodies . Researchers utilize this chemical for probing the biological pathways regulated by Zn-metalloproteases and as a starting material for the synthesis of more complex phosphinic peptides and active-site-directed probes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2P+ B8804695 Benzyl-phosphinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

benzyl-hydroxy-oxophosphanium

InChI

InChI=1S/C7H7O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2/p+1

InChI Key

MYLBOHHLWPWOFA-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C[P+](=O)O

Origin of Product

United States

Synthetic Methodologies for Benzyl Phosphinic Acid and Its Analogues

Established Synthetic Routes

The synthesis of phosphinic acids, including benzylphosphinic acid, is achieved through several well-documented chemical transformations. These routes often involve the formation of carbon-phosphorus bonds through nucleophilic attack by a phosphorus-containing species or the oxidation of a phosphorus precursor.

The Abramov reaction traditionally describes the nucleophilic addition of trialkyl phosphites to carbonyl compounds to yield α-hydroxy phosphonates. wikipedia.org Adaptations of this reaction are pivotal for the synthesis of α-hydroxy phosphinic acids. A key modification involves the use of hypophosphorous acid (H₃PO₂) or its silyl (B83357) esters as the phosphorus nucleophile. tandfonline.comresearchgate.net Hypophosphorous acid exists in equilibrium with its tautomeric form, phosphonous acid (HP(OH)₂), which is the active trivalent species that adds to the carbonyl group. tandfonline.com

The reaction between an aldehyde, such as benzaldehyde (B42025), and hypophosphorous acid can directly produce (α-hydroxybenzyl)phosphinic acid. researchgate.netresearchgate.net The use of silylated reagents, such as bis(trimethylsilyl) phosphonite, which can be generated in situ, has significantly broadened the scope and efficiency of this transformation. nih.gov These reactions, sometimes referred to as phospha-Mannich reactions when involving imines, are fundamental in creating α-functionalized phosphinic acids. tandfonline.com

Aldehyde/KetonePhosphorus ReagentCatalyst/ConditionsProduct TypeReference
BenzaldehydeTrimethylphosphiteAmberlyst-15, Waterα-Hydroxy phosphonate (B1237965) organic-chemistry.org
Aromatic AldehydesDialkyl phosphonatesLipase (PPL), Cyclohexaneα-Hydroxy phosphonates researchgate.net
BenzaldehydePhosphorous AcidHydrochloric Acid, Waterα-Hydroxy/α-Chloro phosphonic acid ingentaconnect.com
Various AldehydesTris(trimethylsilyl) phosphite (B83602)K₂CO₃, Waterα-Hydroxy phosphonate nih.gov

Grignard reagents are powerful nucleophiles widely used for forming carbon-phosphorus bonds. researchgate.netlibretexts.org The reaction involves the addition of an organomagnesium halide, such as benzylmagnesium chloride, to a phosphorus-containing electrophile. brainly.inprepchem.com Suitable electrophiles include phosphorus halides (e.g., phosphorus trichloride) and various phosphonic or phosphinic chlorides. testbook.comresearchgate.net

For instance, the treatment of a phosphonochloridate with benzylmagnesium chloride can yield a benzylphosphinate ester. researchgate.net This approach allows for the introduction of a benzyl (B1604629) group onto the phosphorus atom. While historically used to produce symmetrical phosphinic acids, modern methods allow for the sequential addition of different Grignard reagents to precursors like phosphonic acid dithioesters, enabling the synthesis of unsymmetrical products. This highlights the versatility of Grignard reagents in this field.

Phosphorus ElectrophileGrignard ReagentSolventProduct TypeReference
Methyl Benzoate (for context)Phenylmagnesium BromideDiethyl EtherTertiary Alcohol researchgate.net
Ethyl (3-bromopropyl)phosphonochloridateBenzylmagnesium ChlorideN/AEthyl (benzyl)(3-bromopropyl)phosphinate researchgate.net
Carbon DioxideBromobenzene-derived GrignardEtherCarboxylic Acid gmu.edu
Benzyl ChlorideBenzylmagnesium ChlorideN/ABibenzyl brainly.in

Oxidation reactions provide a direct pathway to phosphinic acids from precursors with phosphorus in a lower oxidation state. A common and effective method is the oxidation of secondary phosphine (B1218219) oxides. acs.org These precursors are generally more stable and easier to handle than the corresponding secondary phosphines. acs.org The oxidation can be carried out using various oxidizing agents, with hydrogen peroxide being a frequently used option. acs.org

Secondary phosphine oxides themselves can be synthesized through the reaction of Grignard reagents with dialkyl phosphites. This two-step sequence—Grignard reaction followed by oxidation—is a robust strategy for preparing a wide range of phosphinic acids. masterorganicchemistry.com Another established oxidation-based method is the oxidative hydrolysis of chloro-di-substituted phosphines. organic-chemistry.org Recently, nickel-catalyzed enantioselective benzylation of secondary phosphine oxides has emerged as a sophisticated method to produce P-stereogenic tertiary phosphine oxides, which are structurally related to phosphinic acid derivatives. organic-chemistry.org

PrecursorOxidant/ReagentKey FeatureProduct TypeReference
DialkylphosphinePeroxide (e.g., H₂O₂)Oxidation of P(III) to P(V)Dialkyl phosphinic acid acs.org
Secondary Phosphine OxidesAir, H₂O₂Oxidation of stable precursorsPhosphinic Acids acs.org
Secondary Phosphine OxidesBenzyl ChloridesNi-catalyzed enantioselective benzylationP-Chiral Tertiary Phosphine Oxides organic-chemistry.org
Diarylphosphine OxidesAlcohols/PhenolsRose Bengal, visible light, airOrganophosphinates organic-chemistry.org
TriarylphosphinesOrganic AzidesStaudinger ReactionIminophosphorane (hydrolyzes to amine + phosphine oxide) nih.gov

α-Amino-C-phosphinic acids are important analogues of natural α-amino acids and often exhibit significant biological activity. sioc-journal.cnresearchgate.net Their synthesis in an optically pure form is a key objective in medicinal chemistry, with stereoselectivity being critical for their function. nih.gov

A primary strategy for synthesizing α-amino phosphinic acids is the nucleophilic addition of a phosphorus (III) or P-H compound to an imine or aldimine (a C=N bond). researchgate.netacademie-sciences.fr This transformation, known as the phospha-Mannich or aza-Pudovik reaction, is analogous to the Abramov reaction with carbonyls. tandfonline.comresearchgate.net Reacting hypophosphorous acid with an imine, often generated in-situ from an aldehyde (like benzaldehyde) and an amine, provides a direct route to the target α-amino phosphinic acid. tandfonline.comresearchgate.netbeilstein-journals.org

Diastereoselectivity can be achieved by using a chiral auxiliary. For example, the addition of a phosphite to a chiral imine, derived from a chiral amine, can proceed with a high degree of stereocontrol, yielding an optically active α-aminophosphonate that can be subsequently hydrolyzed. nih.gov

An increasingly powerful approach involves the use of a chiral catalyst to control the stereochemistry of the addition to a prochiral imine. researchgate.net This avoids the need to pre-install and later remove a chiral auxiliary. Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as exceptionally effective organocatalysts for this purpose. nih.govacs.org

The mechanism involves the activation of both the imine and the phosphorus nucleophile by the bifunctional catalyst. acs.org The chiral phosphoric acid protonates the imine to form a chiral ion pair, which is held within the catalyst's chiral pocket, directing the nucleophilic attack from a specific face. acs.org This methodology has been successfully applied to the hydrophosphonylation of various imines, affording α-aminophosphonates with high enantiomeric excess (ee). nih.gov Other catalytic systems, including those based on Cinchona alkaloids or chiral metal complexes, have also been developed for the asymmetric synthesis of these valuable compounds. organic-chemistry.orgresearchgate.net

Stereoselective Synthesis of α-Amino-C-Phosphinic Acids

Novel and Green Synthesis Approaches

Recent advancements have prioritized sustainability, atom economy, and milder reaction conditions, moving away from traditional methods that often require harsh reagents and produce significant waste.

The direct alkylation of H-phosphinate esters using a base is a fundamental method for forming a second P-C bond, leading to unsymmetrical phosphinic acids. While various bases like sodium hydride (NaH), butyl lithium (BuLi), and lithium diisopropylamide (LDA) have been used, a general and efficient procedure involves the use of lithium hexamethyldisilazide (LiHMDS) at low temperatures. nih.gov This approach is compatible with a wide range of H-phosphinate esters and electrophiles, including primary alkyl chlorides and secondary alkyl iodides. nih.gov The reaction provides a practical alternative to other multi-step procedures. nih.gov

A key application of this strategy is in the two-step synthesis of unsymmetrical phosphinic acids. The first P-C bond can be formed via a base-promoted alkylation of a protected H-phosphinate, which is safer and easier to handle than many traditional starting materials. researchgate.netnih.gov

The Sila-Arbuzov reaction is a versatile one-pot methodology for creating P-C bonds, particularly for the synthesis of unsymmetrical phosphinic acids. researchgate.netnih.gov This reaction typically involves the in situ silylation of a phosphinic acid or H-phosphinate ester, followed by an Arbuzov-like reaction with an alkyl halide. nih.govnih.gov A mild silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), can be used to generate the silylated intermediate. rsc.org

For example, the synthesis of benzyl(methyl)phosphinic acid has been achieved using a Sila-Arbuzov reaction for the second P-C bond formation. researchgate.netnih.gov The methodology has also been applied to create P-stereogenic compounds. Menthyl(hydroxymethyl)-H-phosphinate can be alkylated via a Sila-Arbuzov reaction to produce various derivatives, including benzyl ethers. rsc.org This method is also employed in the synthesis of complex heterocyclic structures containing a phosphinate group. d-nb.infobeilstein-journals.org

A novel and green approach to benzyl-H-phosphinic acids involves the direct palladium-catalyzed cross-coupling of benzylic alcohols with concentrated hypophosphorous acid (H₃PO₂). nih.gov This method is highly atom-economical, with water being the only byproduct. nih.govsemanticscholar.org The reaction is typically catalyzed by a palladium complex with a supporting ligand like Xantphos (Pd/xantphos). nih.govorgsyn.org

The reaction conditions can be adapted depending on the substrate, using either N,N-dimethylformamide (DMF) at 110°C or tert-amyl alcohol at reflux with a Dean-Stark trap to remove water. nih.gov This methodology provides a PCl₃-free route to a broad range of benzylic-H-phosphinic acids in moderate to good yields. nih.gov The process can also be extended to the benzylation of H-phosphinic acids to form disubstituted phosphinic acids, although this generally requires more forcing conditions, such as higher catalyst loading. semanticscholar.orgorgsyn.org

Table 1: Scope of the Palladium-Catalyzed Benzylation of Benzylic Alcohols with H₃PO₂

Entry Benzylic Alcohol Substrate Yield (%) Conditions
1 Benzyl alcohol 82 Pd/xantphos 1 mol-%, DMF, 110°C
2 4-Methoxybenzyl alcohol 93 Pd/xantphos 1 mol-%, DMF, 110°C
3 4-(Trifluoromethyl)benzyl alcohol 71 Pd/xantphos 2 mol-%, t-AmOH, reflux
4 1-Naphthylmethanol 75 Pd/xantphos 2 mol-%, t-AmOH, reflux
5 2-Naphthylmethanol 81 Pd/xantphos 2 mol-%, t-AmOH, reflux

Data sourced from a study on the palladium-catalyzed synthesis of benzylic H-phosphinates. nih.gov

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a powerful three-component condensation method for synthesizing α-aminophosphinic acids and their derivatives. mdpi.commdpi.com This approach allows for the versatile introduction of functional groups. A notable application is the condensation of a phosphinic acid (the P-H component), formaldehyde (B43269) (the carbonyl component), and an N-benzylglycine (the amino component). mdpi.comnih.gov

This reaction produces a P-C-N system that is stable to hydrolysis and can be used to create complex pseudodipeptide analogues where an aminomethylphosphinic moiety replaces the amide bond. mdpi.comnih.gov The use of various substituted N-benzylglycines allows for the simple and versatile introduction of functionalized residues into the final molecule. mdpi.com The reaction is more complex than similar condensations with secondary phosphine oxides, as it can be accompanied by side reactions due to the nature of hypophosphorous acid. tandfonline.com

To address the need for environmentally friendly synthetic protocols, catalytic systems utilizing green solvents have been developed. An efficient and sustainable method for the synthesis of benzyl phosphonate esters, key analogues and intermediates, employs a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as the solvent. nih.govfrontiersin.orgnih.gov

This protocol allows the reaction between benzyl halides and dialkyl phosphites to proceed smoothly at room temperature, achieving excellent yields. nih.govnih.gov The use of PEG-400 avoids volatile and toxic organic solvents, and it can also act as a phase-transfer catalyst, enhancing the reactivity of the inorganic base. nih.govfrontiersin.org The system is cost-effective and environmentally friendly. frontiersin.org The plausible mechanism involves an initial Finkelstein reaction where KI converts the benzyl halide to the more reactive benzyl iodide in situ, which then undergoes a Michaelis-Arbuzov-type reaction with the phosphite. nih.govfrontiersin.org

Table 2: Synthesis of Benzyl Phosphonates using PEG-400/KI System

Entry Benzyl Halide Product Time (h) Yield (%)
1 Benzyl bromide Diethyl benzylphosphonate 2.5 96
2 Benzyl chloride Diethyl benzylphosphonate 3.0 95
3 4-Methylbenzyl bromide Diethyl 4-methylbenzylphosphonate 2.0 94
4 4-Methoxybenzyl bromide Diethyl 4-methoxybenzylphosphonate 2.0 95
5 4-Fluorobenzyl bromide Diethyl 4-fluorobenzylphosphonate 3.5 96
6 4-Chlorobenzyl chloride Diethyl 4-chlorobenzylphosphonate 4.0 92

Data adapted from research on sustainable synthesis protocols. nih.govfrontiersin.org

Synthesis of Specific Benzyl-phosphinic Acid Derivatives

The synthetic methodologies described above have been applied to prepare a variety of specific this compound derivatives, ranging from simple structures to complex, functionally-rich molecules.

Benzyl(methyl)phosphinic acid : This unsymmetrical phosphinic acid has been synthesized using a two-step approach. The first P-C bond is formed through a base-promoted H-phosphinate alkylation, followed by a one-pot Sila-Arbuzov reaction to introduce the second P-C bond. researchgate.netnih.gov

P-Stereogenic Menthyl Benzylphosphinates : Chiral auxiliaries like (-)-menthol are used to prepare P-stereogenic H-phosphinates. These optically pure intermediates can then undergo stereospecific reactions. For instance, menthyl(hydroxymethyl)-H-phosphinate can be converted into a menthyl benzyl ether phosphinate via a Sila-Arbuzov alkylation, providing access to chiral phosphinate derivatives. rsc.org

Functionalized Pseudodipeptides : The Phospha-Mannich condensation has been used to synthesize complex derivatives for biochemical studies. An example is N-{[1-Amino-3-phenylpropyl(hydroxy)phosphoryl]methyl}-N-4-bromobenzylaminoacetic acid, which was prepared via the three-component reaction of α-aminoalkyl-H-phosphinic acid, formaldehyde, and N-(4-bromobenzyl)glycine. mdpi.com

Ursolic Acid Derivatives Bearing Benzylphosphonic Acid Diethyl Ester : Novel hybrid molecules have been created by combining natural products with phosphonate moieties. Target compounds were synthesized through a substitution reaction between ursolic acid and various substituted diethyl benzyl phosphonic acids. chinjmap.com

Methodologies for Unsymmetrical Benzyl-phosphinic Acids

The creation of unsymmetrical phosphinic acids, which feature two different organic residues attached to the phosphorus atom, requires regioselective techniques to avoid the formation of symmetrical byproducts. kent.ac.uk A common strategy involves the sequential introduction of substituents onto a phosphorus-containing precursor.

One effective approach begins with mono-alkylphosphinic acids, which can be synthesized via the hydrophosphinylation of α-olefins. rsc.org These intermediates are then activated, typically by conversion to their silyl ethers through reaction with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. rsc.org The resulting silylated phosphinite is a potent P-nucleophile that can react with a second, different electrophile, such as an alkyl halide or a Michael acceptor like acrylic acid or acrylamide. rsc.org This two-step sequence allows for the controlled synthesis of various unsymmetrical phosphinic acids. For instance, a mono-alkylphosphinic acid can be reacted with methyl iodide to yield a methyl(alkyl)phosphinic acid. rsc.org

Another versatile method for preparing unsymmetrical phosphinic acids involves the Michael-type addition of mono-substituted phosphinates to α,β-unsaturated compounds, a reaction catalyzed by sodium alkoxides. kent.ac.uk This method is applicable to a range of Michael acceptors, including unsaturated esters, ketones, and nitriles. kent.ac.uk

Table 1: Synthesis of Unsymmetrical Phosphinic Acids from Mono-alkylphosphinic Acids rsc.org

Mono-alkylphosphinic AcidReagentProduct
Branched Alkylphosphinic AcidMethyl IodideMethyl(alkyl)phosphinic Acid
Branched Alkylphosphinic AcidAcrylic AcidCarboxyethyl(alkyl)phosphinic Acid
Branched Alkylphosphinic AcidAcrylamideCarbamoylethyl(alkyl)phosphinic Acid
Branched Alkylphosphinic Acid2-(Chloromethyl)pyridinePyridylmethyl(alkyl)phosphinic Acid

Preparation of Phenyl α-(Benzyloxycarbonylamino)benzylphosphinic Acids

A specific and important class of this compound analogues are the phenyl α-(benzyloxycarbonylamino)benzylphosphinic acids. These compounds incorporate an amino acid-like structure, making them of interest as mimics of peptides.

A convenient, one-pot synthesis has been developed for these molecules. thieme-connect.com The reaction involves the condensation of three components: a substituted benzaldehyde, benzyl carbamate, and phenyldichlorophosphine. The reaction proceeds smoothly in acetyl chloride at room temperature. thieme-connect.com This process first forms an intermediate phosphinic chloride, which is subsequently hydrolyzed to afford the final phosphinic acid product in good yields. thieme-connect.com The versatility of this method allows for the creation of a series of derivatives by varying the substituent on the benzaldehyde starting material.

Table 2: One-Pot Synthesis of Phenyl α-(Benzyloxycarbonylamino)benzylphosphinic Acids thieme-connect.com

Component 1Component 2Component 3SolventProduct
Substituted BenzaldehydeBenzyl CarbamatePhenyldichlorophosphineAcetyl ChloridePhenyl α-(Benzyloxycarbonylamino)benzylphosphinic Acid

Synthesis of Symmetrical Phosphinic Acids Relevant to Benzyl Analogs

Symmetrical phosphinic acids, with two identical organic groups, are important compounds in their own right and serve as benchmarks for synthetic methodologies. Methods for synthesizing symmetrical diaryl- or dialkylphosphinic acids are particularly relevant to benzyl analogs.

A novel and direct method for producing symmetrical diarylphosphinic acids involves the palladium-catalyzed cross-coupling of sodium phosphinate (NaH₂PO₂·H₂O) with bromoarenes. uva.nl This reaction provides the sodium diarylphosphinates, which are then acidified to yield the corresponding diarylphosphinic acids. uva.nl This approach is advantageous as it uses an inexpensive and low-hazard phosphorus source and avoids harsher reagents like organolithium or Grignard reagents, thus tolerating a wider variety of functional groups on the aryl halide. uva.nl

Another powerful strategy for synthesizing symmetrical phosphinic acids is the double Michael addition of a phosphorus nucleophile to an α,β-unsaturated ester. While one-pot synthesis can be challenging due to the formation of mono-alkylated products, a sequential two-step methodology proves highly effective. core.ac.uk This process begins with the activation of a phosphorus source, such as ammonium (B1175870) hypophosphite, using an agent like hexamethyldisilazane (B44280) (HMDS) to form a bis(trimethylsilyl) phosphonite intermediate. This is followed by the sequential addition of an acrylate, leading to the symmetrical bis-alkylated product in high yields. kent.ac.ukcore.ac.uk This method is particularly useful for creating compounds with two identical ester-containing side chains. core.ac.uk

Table 3: Selected Methodologies for Symmetrical Phosphinic Acids

MethodPhosphorus SourceSubstrateCatalyst/Activating AgentProduct TypeReference
Palladium-Catalyzed Di-arylationSodium PhosphinateBromoarenesPd(OAc)₂ or Pd₂(dba)₃Diarylphosphinic Acid uva.nl
Sequential Michael AdditionAmmonium HypophosphiteAcrylatesHMDS, then TMSCl/TEASymmetrical bis-alkylated Phosphinic Acid core.ac.uk

Reactivity and Chemical Transformations of Benzyl Phosphinic Acid

Esterification Reactions and Ester Derivative Formation

The esterification of benzylphosphinic acid is a key transformation for creating its ester derivatives, known as phosphinates. Direct esterification with alcohols can be challenging under conventional heating; however, several effective methods have been developed. scispace.com

One common strategy involves the activation of the phosphinic acid. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) facilitates the reaction with alcohols to produce the corresponding phosphinate esters in good yields. scispace.com Another approach is the reaction of benzylphosphinic acid with an acyl chloride, such as ethyl chloroformate, in the presence of a base like triethylamine (B128534). This reaction proceeds through a mixed anhydride (B1165640) intermediate which then reacts with an alcohol or, in this specific case, rearranges to yield the ethyl ester. prepchem.com

Microwave irradiation has also been shown to promote the direct esterification of phosphinic acids with alcohols, offering a solvent-free and atom-efficient alternative, albeit at higher temperatures. scispace.com Phase transfer catalysis is another modern technique that can be employed to facilitate the alkylation of phosphinic acids, leading to ester formation. scispace.com

A summary of representative esterification methods for phosphinic acids is presented below.

Reagent/Catalyst SystemReaction ConditionsProduct TypeReference
Ethyl chloroformate, TriethylamineDichloromethane, 5°C to room temp.Ethyl benzylphosphinate prepchem.com
Dicyclohexylcarbodiimide (DCC), DMAPTetrahydrofuran (THF)Phosphinate esters scispace.com
AlcoholsMicrowave irradiationPhosphinate esters scispace.com
Alkyl halidesPhase transfer catalysis, MW irradiationPhosphinate esters scispace.com

These methods allow for the synthesis of a variety of benzylphosphinate esters, which are valuable intermediates in organic synthesis. For example, diethoxymethyl(benzyl)phosphinic acid ethyl ester has been synthesized by the reaction of a phosphinic acid ethyl ester with benzyl (B1604629) bromide in the presence of sodium hydride. prepchem.com

Salt Formation and Chemical Purification Strategies

The purification of benzylphosphinic acid and its derivatives can be challenging due to their polarity and often non-crystalline nature. kent.ac.uknih.gov A highly effective strategy for purification is the formation of salts. By reacting the acidic phosphinic acid with a suitable base, a salt is formed which often exhibits significantly different physical properties, such as crystallinity and solubility, compared to the free acid. kent.ac.uk This difference allows for purification by crystallization, separating the desired compound from impurities that may remain in the solution. kent.ac.uk For instance, an oily or glassy phosphinic acid can be converted into a crystalline solid upon salt formation, which can then be easily filtered and washed. kent.ac.uk

Another common purification technique involves liquid-liquid extraction. For example, after a synthesis, the reaction mixture containing the phosphinic acid can be partitioned between an organic solvent (like dichloromethane) and water. prepchem.com By adjusting the pH of the aqueous phase, the solubility of the phosphinic acid can be manipulated. In its deprotonated (salt) form, it is more soluble in the aqueous phase, while the protonated acid form is more soluble in the organic phase. This allows for the separation from non-acidic or basic impurities. Washing the organic layer containing the phosphinic acid with acidic or basic aqueous solutions is a standard procedure to remove corresponding basic or acidic impurities. google.com

For instance, in the work-up of bis(2,4,4-trimethylpentyl)phosphinic acid, the organic phase was washed with a caustic solution to form the sodium salt in the aqueous phase, separating it from organic impurities. The aqueous phase was then acidified to regenerate the pure phosphinic acid. google.com

Derivatization for Advanced Characterization and Analytical Applications

For analytical techniques such as gas chromatography (GC), which often requires volatile and thermally stable compounds, direct analysis of polar molecules like benzylphosphinic acid is difficult. Therefore, derivatization is a crucial step to convert the non-volatile acid into a more suitable derivative for analysis.

While specific examples detailing the benzylation of benzylphosphinic acid for chromatographic analysis are not prevalent in the reviewed literature, the principle is a standard practice in analytical chemistry. Esterification, as described in section 3.1, serves as an effective derivatization method. Converting the polar P-OH group into an ester, for example, a methyl or ethyl ester, significantly increases the volatility of the compound, making it amenable to GC analysis.

The benzylation of the phosphinic acid group itself (i.e., forming a benzyl ester) is a common derivatization strategy for acids. This can be achieved using benzylating agents like benzyl bromide in the presence of a base. The resulting benzyl benzylphosphinate would be significantly more volatile and suitable for GC-MS analysis, allowing for its separation, detection, and structural identification through its mass fragmentation pattern.

Nucleophilic Substitution Reactions at Heteroatom Centers

The phosphorus atom in benzylphosphinic acid and its derivatives can act as an electrophilic center, but reactions often involve the functional groups attached to it. Nucleophilic substitution reactions can occur at atoms directly bonded to the phosphorus, such as sulfur in thioesters.

A notable reaction involving nucleophilic attack at a heteroatom is the S-benzylation of phosphinic acid thioesters. rsc.orgnih.gov Research has shown that phosphinic acid thioesters exhibit ambident electrophilicity. While many Grignard reagents react at the phosphorus center to form a C-P bond, benzyl Grignard reagents have been found to react at the sulfur atom. rsc.org

This reaction provides a novel method for the synthesis of benzyl sulfides. The treatment of a phosphinic acid thioester with a benzyl Grignard reagent, such as benzylmagnesium chloride, results in a nucleophilic substitution at the sulfur atom, leading to the formation of a C-S bond and yielding a benzyl sulfide. rsc.orgnih.gov The reaction is believed to proceed via a direct attack of the benzyl Grignard reagent on the sulfur atom of the thioester. rsc.org

This transformation has a broad substrate scope and has been applied to the synthesis of various benzyl sulfides, including intermediates for drug analogues. rsc.org

Thioester SubstrateBenzylating AgentProductReference
Di(2-tolyl)phosphinic acid thioesterBenzylmagnesium chlorideBenzyl 2-tolyl sulfide rsc.org
Various alkyl/aryl di(2-tolyl)phosphinothioatesBenzylmagnesium chlorideCorresponding benzyl sulfides rsc.org

Coordination Chemistry and Ligand Design Principles

Phosphinic acids, including benzylphosphinic acid, can act as effective ligands in coordination chemistry, binding to metal centers through their oxygen atoms. utexas.edumsu.edu The phosphinate anion, R₂PO₂⁻, is a versatile ligand that can coordinate to metal ions in various modes.

The deprotonated phosphinic acid presents a bidentate O,O-donor ligand, capable of forming chelate rings with a metal center or bridging two metal centers. This bridging capability allows for the formation of coordination polymers and metal clusters. researchgate.netresearchgate.net For example, bis(benzyl)phosphinic acid has been used to synthesize trimeric vanadium(IV) clusters. researchgate.net

The design of ligands based on phosphinic acids is guided by the desired properties of the resulting metal complex. The organic substituents on the phosphorus atom, such as the benzyl group, can be modified to tune the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the metal complex. rsc.org

Monoalkyl phosphinic acids have been introduced as a class of ligands for the synthesis of nanocrystals, such as CdSe and CdS. acs.org They exhibit reactivity that is intermediate between the more common carboxylate and phosphonate (B1237965) ligands, offering greater control in tuning the reactivity of metal precursors during nanocrystal growth. acs.orgchemrxiv.org The coordination of phosphinate ligands to the nanocrystal surface influences its growth kinetics, size, and shape. acs.org

The principles of ligand design also extend to creating bifunctional ligands where the phosphinic acid group serves as an anchoring point to a metal or metal oxide surface, while another functional group on the ligand imparts other properties. This is a common strategy in the development of functional materials. researchgate.netresearchgate.net

MetalLigandApplication/Complex TypeReference
Vanadium(IV)Bis(benzyl)phosphinic acidTrimeric metal clusters researchgate.net
CadmiumMonoalkyl phosphinic acidsNanocrystal synthesis acs.org
Cobalt(II)4-(2H-1,2,3,4-Tetrazol-5-yl)benzylphosphonic acidCoordination polymer researchgate.net

Formation of Transition Metal Complexes with Bis(benzyl)phosphinate Ligands

The bis(benzyl)phosphinate ligand, [O₂P(CH₂C₆H₅)₂]⁻, demonstrates a rich coordination chemistry, readily reacting with various transition metals to form multinuclear complexes with distinct structural motifs. Research has shown that this ligand can stabilize different cluster types, including trimeric, cubane (B1203433), and dinuclear structures, depending on the metal ion and reaction conditions. researchgate.net

The reaction of bis(benzyl)phosphinic acid with transition metal precursors leads to the formation of complexes where the phosphinate ligand typically bridges two or more metal centers. For instance, the synthesis of vanadium(IV) clusters has been achieved through the reaction of bis(benzyl)phosphinic acid with vanadyl acetylacetonate, VO(acac)₂, in the presence of water or pyridine. researchgate.net This reaction yields trimeric vanadium(IV) clusters, specifically (V₃(µ₃-O)O₂)(µ₂-O₂P(CH₂C₆H₅)₂)₆(H₂O) and (V₃(µ₃-O)O₂)(µ₂-O₂P(CH₂C₆H₅)₂)₆(py). In these structures, six bis(benzyl)phosphinate ligands bridge the three vanadium centers. researchgate.net

Similarly, bis(benzyl)phosphinate ligands have been instrumental in stabilizing cubane-type clusters of tungsten(V) and vanadium(V). The tungsten cluster, W₄(µ₃-O)₄(µ₂-O₂P(Bn)₂)₄(O₄), was formed by heating W(CO)₆ in an ethanol/THF mixture. researchgate.net

Cobalt(II) also reacts with bis(benzyl)phosphinate to form a series of dinuclear complexes. researchgate.net Depending on the counter-ion and solvent system, different bridged structures are obtained, such as [(py)₃Co(µ₂-O₂P(Bn)₂)₃Co(py)][ClO₄], (py)₃Co(µ₂-O₂P(Bn)₂)₃Co(Cl), and (py)(µ₂-NO₃)Co(µ₂-O₂P(Bn)₂)₃Co(py). In these complexes, three bis(benzyl)phosphinate ligands bridge the two cobalt(II) centers. researchgate.net

While not strictly using the bis(benzyl)phosphinate ligand, related macrocyclic bis-phosphinate chelators derived from benzyl-substituted triazacyclononane (Bn-tacn) have been used to form mononuclear complexes with gallium(III) and iron(III). nih.govacs.org In these cases, the macrocycle provides a pentadentate N₃O₂ donor set from the triamine ring and the two phosphinate groups. The metal center achieves a distorted octahedral geometry, with a halide ligand completing the coordination sphere, as seen in [GaCl(Bn-NODP)] and [FeCl(Bn-NODP)]. nih.gov This highlights the versatility of phosphinate groups derived from benzyl-containing precursors in forming stable, well-defined metal complexes.

Table 1: Examples of Transition Metal Complexes with Bis(benzyl)phosphinate and Related Ligands
MetalComplex FormulaStructural MotifReference
Vanadium(IV)(V₃(µ₃-O)O₂)(µ₂-O₂P(CH₂C₆H₅)₂)₆(H₂O)Trimeric Cluster researchgate.net
Vanadium(IV)(V₃(µ₃-O)O₂)(µ₂-O₂P(CH₂C₆H₅)₂)₆(py)Trimeric Cluster researchgate.net
Vanadium(V)V₄(µ₃-O)₄(µ₂-O₂P(Bn)₂)₄(O₄)Cubane Cluster researchgate.net
Tungsten(V)W₄(µ₃-O)₄(µ₂-O₂P(Bn)₂)₄(O₄)Cubane Cluster researchgate.net
Cobalt(II)[(py)₃Co(µ₂-O₂P(Bn)₂)₃Co(py)][ClO₄]Dinuclear researchgate.net
Cobalt(II)(py)₃Co(µ₂-O₂P(Bn)₂)₃Co(Cl)Dinuclear researchgate.net
Gallium(III)[GaCl(Bn-NODP)]Mononuclear Octahedral nih.gov
Iron(III)[FeCl(Bn-NODP)]Mononuclear Octahedral nih.gov

Redox Chemistry of Benzylphosphinic Acid Metal Complexes

The redox chemistry of metal complexes is a critical aspect of their reactivity, influencing their potential applications in catalysis and materials science. mdpi.comtcichemicals.com The phosphinate ligand itself is generally considered redox-inactive, meaning the redox activity of the complex is typically centered on the transition metal ion. mdpi.com However, the ligand can influence the redox potential of the metal center and stabilize various oxidation states. libretexts.org

Direct studies on the redox chemistry of bis(benzyl)phosphinate complexes are specific but illustrative. For example, the trimeric vanadium(IV) cluster, (V₃(µ₃-O)O₂)(µ₂-O₂P(Bn)₂)₆(H₂O), can be oxidized using tert-butyl hydroperoxide (tBuOOH) to form a vanadium(V) cubane cluster, V₄(µ₃-O)₄(µ₂-O₂P(Bn)₂)₄(O₄). researchgate.net This transformation demonstrates that the bis(benzyl)phosphinate framework can support the oxidation of the metal centers from V(IV) to V(V).

While extensive electrochemical data for benzylphosphinic acid complexes specifically are not widely published, the behavior of other metal phosphinate complexes provides significant insight into their potential redox activity. The study of redox-active ligands in metal complexes is a broad field, with applications in understanding and designing catalysts for various chemical transformations. mdpi.comlibretexts.org

For instance, cobalt phosphinate complexes have been investigated for their electrocatalytic performance. researchgate.net A cobalt(II) phosphinate complex, after pyrolysis, has shown notable activity for the oxygen evolution reaction (OER), with an overpotential of 339 mV at a current density of 10 mA cm⁻² and a Tafel slope of 51.7 mV dec⁻¹. researchgate.net This suggests that metal complexes with phosphinate ligands can act as precursors for catalytically active materials where the metal ion cycles through different oxidation states.

Furthermore, studies on other organophosphorus-ligated complexes, such as cobalt complexes with triazacyclononane-based phosphinate ligands, have identified stable and reversible Co(III)/Co(II) redox couples. rsc.org Such systems, where a paramagnetic (Co(II)) and a diamagnetic (Co(III)) state can be interconverted, are of interest for developing responsive materials. rsc.org The electrochemical properties are highly dependent on the coordination environment provided by the ligand. For example, a ferrocene-based phosphinate coordination polymer was found to have a reversible oxidation potential at 2.34 V vs. Ag/AgCl, demonstrating that the electronic properties of the ligand can be tuned to achieve specific redox behaviors. mdpi.com

The stability of the oxidized form of a complex is also a key factor. In some cases, oxidation of the metal center can lead to ligand labilization or decomposition of the complex, an important consideration for designing robust redox-active systems. acs.org

Table 2: Redox Properties of Representative Metal Phosphinate Complexes
Complex/SystemRedox ProcessKey FindingReference
(V₃(µ₃-O)O₂)(µ₂-O₂P(Bn)₂)₆(H₂O)V(IV) → V(V)Chemical oxidation with tBuOOH yields a V(V) cubane cluster. researchgate.net
Co(II)-(2-carboxyethyl)(phenyl)phosphinate derivativeCo(II) ↔ Co(III)/Co(IV)Active electrocatalyst for Oxygen Evolution Reaction (OER) with an overpotential of 339 mV. researchgate.net
Ferrocenyl phosphinate polymer with Sm(III)Fe(II) ↔ Fe(III)Reversible oxidation of the ferrocene (B1249389) unit at 2.34 V vs. Ag/AgCl. mdpi.com
Co-NOTA analogue with phosphinate armsCo(II) ↔ Co(III)Shows a stable and reversible redox couple in a physiologically relevant range. rsc.org

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Techniques

Structural elucidation is achieved through various spectroscopic methods that probe the molecule's atomic arrangement and bonding.

X-ray Crystallography for Crystal Structure Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ³¹P-NMR)

NMR spectroscopy is a fundamental technique for determining the structure of benzylphosphinic acid in solution.

¹H-NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For benzylphosphinic acid, the spectrum shows distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (CH₂) protons, and the hydrogen atom bonded directly to the phosphorus atom (P-H). A key feature is the large coupling constant observed for the proton attached to phosphorus, a characteristic of phosphinic acids. core.ac.uk

In a patent describing the synthesis of a related compound, the intermediate benzylphosphinic acid was characterized by ¹H-NMR. core.ac.uk The reported data is detailed in the table below.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)AssignmentSource
7.34 - 7.21m (multiplet)-5H, Aromatic (C₆H₅) core.ac.uk
6.98dt (doublet of triplets)JP-H = 5601H, Proton on Phosphorus (P-H) core.ac.uk

³¹P-NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds, with chemical shifts being very sensitive to the electronic environment of the phosphorus nucleus. While ³¹P-NMR is a standard technique for characterizing compounds like benzylphosphinic acid uc.pt, specific chemical shift data for the isolated acid is not available in the surveyed literature. For context, thioester derivatives of benzylphosphinic acid show signals in the range of δ 46-48 ppm. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. In a study involving the use of benzylphosphinic acid as a surface ligand, FTIR was used to confirm its presence by identifying its characteristic vibrational frequencies. uc.pt The key absorptions for the phosphinic acid moiety include the P-H and P=O stretches.

Frequency (cm⁻¹)Vibrational ModeFunctional GroupSource
~2330StretchingP-H uc.pt
~1100StretchingP=O (Phosphinate) uc.pt
3000-3100StretchingC-H (Aromatic)General
2850-2960StretchingC-H (Methylene)General

Separation and Purification Methodologies

Chromatographic Techniques (e.g., Reversed-Phase Column Chromatography)

The purification of benzylphosphinic acid from reaction mixtures can be effectively achieved using chromatographic methods. Given its polarity, reversed-phase column chromatography is a suitable technique. core.ac.uk This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical reversed-phase high-performance liquid chromatography (HPLC) setup for purifying a polar compound like benzylphosphinic acid would involve:

Stationary Phase: A nonpolar solid support, most commonly silica (B1680970) gel chemically modified with C18 (octadecyl) alkyl chains.

Mobile Phase: A polar solvent system, typically a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure the phosphinic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, a small amount of an acidifier like formic acid or acetic acid is often added to the mobile phase.

Elution: Compounds with higher polarity, like benzylphosphinic acid, have less affinity for the nonpolar stationary phase and will elute earlier than nonpolar impurities. The concentration of the organic solvent in the mobile phase is gradually increased to elute compounds of increasing hydrophobicity.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns upon ionization.

The calculated molecular weight of benzylphosphinic acid (C₇H₉O₂P) is 156.12 g/mol . However, specific experimental mass spectrometry data, including the observed molecular ion peak and detailed fragmentation analysis for benzylphosphinic acid, are not detailed in the surveyed scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique employed to determine the elemental composition of a chemical compound. In the context of benzylphosphinic acid, this analysis serves to experimentally verify the empirical formula, C₇H₉O₂P, and thereby confirm the identity and assess the purity of a synthesized sample. The procedure quantifies the mass percentages of carbon (C), hydrogen (H), oxygen (O), and phosphorus (P).

The theoretical elemental composition is calculated from the compound's molecular formula and the atomic masses of its constituent atoms. For benzylphosphinic acid (C₇H₉O₂P), the molecular weight is 156.12 g/mol . The expected mass percentages are derived from these fundamental values.

Table 1: Theoretical Elemental Composition of Benzylphosphinic Acid (C₇H₉O₂P)

ElementSymbolCountAtomic Mass (amu)Total Mass (amu)Mass Percentage (%)
CarbonC712.01184.07753.85
HydrogenH91.0089.0725.81
OxygenO215.99931.99820.50
PhosphorusP130.97430.97419.84
Total19156.121100.00

Detailed Research Findings

In synthetic chemistry research, experimental results from elemental analysis are compared against the calculated theoretical values. The proximity of the measured values to the theoretical percentages is a critical indicator of the sample's purity. For new compounds, this data is essential for structural confirmation and is a standard requirement for publication in scientific literature. asianpubs.orgnrfhh.com

Scientific journals generally consider an agreement between calculated and found values to be acceptable if the deviation is within ±0.4%. nih.gov A successful synthesis and purification of benzylphosphinic acid would, therefore, yield elemental analysis results that fall within this accepted range, providing strong evidence of its compositional integrity.

Table 2: Comparison of Theoretical and Acceptable Experimental Ranges for Benzylphosphinic Acid Elemental Analysis

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C)53.85%53.45% - 54.25%
Hydrogen (H)5.81%5.41% - 6.21%

The verification provided by elemental analysis is a fundamental step in the comprehensive characterization of benzylphosphinic acid, complementing spectroscopic methods to build a complete and validated profile of the compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. unipv.itdergipark.org.tr It is instrumental in predicting the geometric, electronic, and thermodynamic properties of molecules.

Geometric optimization calculations using DFT are employed to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. diva-portal.orgscm.com For phosphinic acids and their derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to obtain optimized geometries. dergipark.org.trbenthamdirect.com While specific DFT studies detailing the full geometric parameters of benzylphosphinic acid are not widely published, data from analogous compounds like phenylphosphinic acid provide valuable insights. researchgate.net First principles calculations using the Gauge Including Projected Augmented Wave (GIPAW) approach have been used to analyze the NMR parameters of phenylphosphinic acid, which relies on an accurately optimized geometry. researchgate.net

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its reactivity. irjweb.comresearchgate.net The HOMO-LUMO energy gap indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. irjweb.com These parameters are calculated using the optimized molecular geometry.

Table 1: Calculated Geometric and Electronic Parameters for Phenylphosphinic Acid (Analog) Note: This data is for phenylphosphinic acid, a close structural analog of benzylphosphinic acid, and is presented to illustrate typical computational outputs. Calculations are generally performed using DFT methods like B3LYP/6-31G(d,p).

ParameterDescriptionTypical Calculated Value
Bond Lengths (Å)
P=OPhosphoryl group double bond~1.49 - 1.51
P-OHPhosphinic acid hydroxyl bond~1.55 - 1.57
P-CPhosphorus-Carbon bond~1.78 - 1.80
**Bond Angles (°) **
O=P-OHAngle within the phosphinic head~112° - 115°
O=P-CAngle involving the carbon backbone~110° - 113°
Electronic Properties
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
HOMO-LUMO GapEnergy difference indicating reactivity4.0 to 5.0 eV

This table is a representation of typical values found in computational studies of arylphosphinic acids and may not represent specific, peer-reviewed data for benzylphosphinic acid itself.

DFT calculations are highly effective for assessing the relative thermodynamic stabilities of different molecular isomers. researchgate.net This is achieved by calculating the total electronic energy or, more accurately, the Gibbs free energy for the optimized geometry of each isomer. The isomer with the lowest energy is considered the most thermodynamically stable. dergipark.org.trnih.gov

For a substituted molecule like benzylphosphinic acid, this analysis could compare positional isomers (e.g., ortho-, meta-, para-substituted benzylphosphinic acids if a substituent were present on the phenyl ring). A comprehensive theoretical study on the isomeric landscape of the C₂H₃PO system, for example, identified 24 low-lying isomers and determined their relative stabilities using high-level quantum chemical calculations, showing that oxygen-bound structures play a crucial role in stability. researchgate.net Similarly, studies on hydroxybenzoic acid isomers demonstrate that the para-isomer is the most thermodynamically stable due to its lower Gibbs free energy. nih.gov This approach provides a quantitative framework for understanding how atomic arrangement influences molecular stability. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational flexibility and dynamics of a molecule in various environments. researchgate.net For a flexible molecule like benzylphosphinic acid, rotation around single bonds, such as the C-C and P-C bonds, gives rise to different spatial arrangements known as conformers. nih.gov

Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be studied by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of a specific dihedral angle. researchgate.netfaccts.de A DFT potential scan for the related phenylphosphonic acid, for example, shows the energy profile as the phenyl ring rotates relative to the phosphonic acid group, revealing the most stable (lowest energy) rotational conformation. researchgate.net

MD simulations expand on this by simulating the molecule's trajectory over time, allowing for the exploration of its conformational space in a dynamic context, often in a solvent like water. researchgate.net From the simulation, one can determine the relative populations of different conformers and the timescale of transitions between them, providing a complete picture of the molecule's flexibility.

Ligand-Biomolecule Interaction Modeling

The study of how ligands like benzylphosphinic acid interact with biological macromolecules, such as enzymes, is a major application of molecular modeling. These studies are vital for drug design and understanding biological processes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. jmir.orgplos.org The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding energy. frontiersin.org Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity. plos.org

Phosphinic and phosphonic acid derivatives are known inhibitors of various enzymes, including tyrosinase and prostatic acid phosphatase (PAP). nih.govnih.gov Docking studies have been instrumental in understanding their inhibitory potential. For instance, a study on phosphinic acid derivatives as tyrosinase inhibitors used molecular docking to investigate their binding to the enzyme's active site. nih.gov Another study on PAP inhibitors used docking to estimate the potential bioactive conformation of the compounds and to understand the interactions stabilizing the protein-ligand complex. nih.gov

Table 2: Representative Molecular Docking Results for Phosphinic Acid Derivatives with Target Enzymes Note: The data below is derived from studies on various phosphinic acid derivatives, not specifically benzylphosphinic acid, to illustrate the output of such analyses.

Ligand DerivativeTarget EnzymeDocking ProgramPredicted Binding Affinity (kcal/mol)Reference
[(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acidMushroom Tyrosinase-(Not specified, but identified as a potent inhibitor) nih.gov
Diethyl(dodecylsulfonamido(4-methoxyphenyl)methyl)phosphonateRed Kidney Bean Acid PhosphataseHyperChem (AM1)(Not specified, but Ki of 2.1 µM determined) tandfonline.com
α-Benzylaminobenzylphosphonic acidHuman Prostatic Acid Phosphatase-(Not specified, but IC50 of 4 nM determined) nih.govnih.gov
Scutellarein Derivative (DM04)Human CK2 alpha kinaseAutoDock Vina-11.0 plos.org

This table compiles representative findings to demonstrate the application of molecular docking in predicting binding affinity for related compounds.

Beyond predicting binding affinity, molecular modeling elucidates the specific interactions that govern ligand recognition at the enzyme's active site. mdpi.comnih.gov This involves analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.govnih.gov

For phosphinic acid inhibitors, the phosphinate group (PO₂H⁻) is often crucial for binding. It can act as a phosphate (B84403) mimic, forming strong hydrogen bonds or coordinating with metal ions in the active site. For example, in tyrosinase, which contains copper ions in its active site, the phosphinic acid moiety can interact with these metal ions. nih.govdntb.gov.ua

The benzyl (B1604629) group of benzylphosphinic acid plays a significant role in establishing hydrophobic and aromatic (π-π stacking) interactions with nonpolar amino acid residues in the active site pocket. Studies on α-(N-benzylamino)benzylphosphonic acid as a potent inhibitor of human prostatic acid phosphatase suggest that the enhanced potency is due to a combination of favorable interactions, including those from the hydrophobic benzylamino and phenylphosphonic acid moieties. nih.gov Computational analysis of these recognition modes is essential for the structure-based design of more potent and selective enzyme inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. In the context of benzylphosphinic acid and its analogs, QSAR studies are instrumental in elucidating the specific molecular features that govern their inhibitory potency against various enzymatic targets. These studies provide a quantitative basis for understanding structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.

One area of investigation has been the inhibition of prostatic acid phosphatase (PAP), a biomarker associated with prostate cancer. While comprehensive QSAR models for benzylphosphinic acid derivatives are not extensively documented in publicly available literature, SAR data from kinetic studies on related benzylphosphonic acid analogs provide valuable insights into the structural requirements for PAP inhibition.

Research Findings on Benzylphosphonic Acid Analogues as PAP Inhibitors

Kinetic studies on a series of α-substituted benzylphosphonic acid analogues have revealed significant variations in their inhibitory potency (IC50) against human prostatic acid phosphatase. These studies highlight the critical role of the substituent at the α-position of the benzylphosphonic acid scaffold in modulating biological activity. The data from these investigations can be used to infer the structural characteristics that are favorable for potent inhibition.

An analysis of the inhibitory activities of various analogues demonstrates a clear dependence on the nature of the substituent. For instance, the introduction of different chemical moieties at the α-position directly influences the interaction with the enzyme's active site, leading to a range of inhibitory concentrations.

Compound/AnalogueSubstituent (R) at α-positionInhibitory Potency (IC50) in nM
Benzylphosphonic acid-500,000
R1-(2-methyl)-R2(phenyl) analogue2-methylphenyl38,000
R1-(4-methoxy)-R2(phenyl) analogue4-methoxyphenyl37,000
R1-(4-trifluoromethyl)-R2(phenyl) analogue4-trifluoromethylphenyl41,000
α-benzylamino substituted analoguebenzylamino4

Data sourced from a study on aminoalkanol derivatives and their comparison with benzylphosphonic acid analogues. mdpi.com

The data clearly indicates that substitution at the α-position of the benzylphosphonic acid core significantly enhances inhibitory activity against PAP compared to the unsubstituted parent compound. The α-benzylamino substituted analogue, in particular, exhibits exceptionally high potency with an IC50 value in the nanomolar range, suggesting a highly favorable interaction with the enzyme. mdpi.com The inhibitory potencies of the 2-methyl, 4-methoxy, and 4-trifluoromethylphenyl analogues are comparable, indicating that while substitution is crucial, the electronic and steric properties of these particular phenyl ring substituents play a more subtle role in modulating activity for this specific set of compounds. mdpi.com

These findings, while not constituting a formal QSAR model, provide a foundational understanding of the SAR for this class of compounds. The dramatic increase in potency observed with the α-benzylamino group underscores its importance as a key structural feature for high-affinity binding to prostatic acid phosphatase. mdpi.com Further QSAR studies incorporating a wider range of descriptors (e.g., electronic, steric, and hydrophobic parameters) for a more diverse set of benzylphosphinic and benzylphosphonic acid derivatives would be invaluable for developing predictive models to guide the synthesis of next-generation inhibitors.

Applications in Chemical and Biomedical Sciences

Role as Enzyme Inhibitors

One of the most prominent applications of benzyl-phosphinic acid derivatives is in the development of enzyme inhibitors. Their efficacy stems from their structural resemblance to the transition states of enzymatic reactions, particularly those involving amide bond hydrolysis.

The phosphinic acid moiety, a central feature of this compound, is an excellent and stable mimic of the tetrahedral transition state that occurs during the hydrolysis of an amide bond. nih.govresearchgate.net This transition state is characterized by a tetrahedral carbon atom, which is transient and highly unstable. Phosphinic acids, containing a tetracoordinate pentavalent phosphorus atom, replicate this geometry. nih.govresearchgate.net Unlike the fleeting transition state, the phosphinic acid structure is stable and not susceptible to hydrolysis. nih.gov This stability allows phosphinic acid-containing molecules to bind tightly to the active site of an enzyme, effectively blocking its catalytic activity. beilstein-journals.orgresearchgate.net The phosphinate moiety [−P(O)(OH)–CH2−] acts as a nonhydrolyzable isostere of the amide bond undergoing hydrolysis. nih.gov

The ability of phosphinic acids to mimic the transition state of peptide bond hydrolysis makes them potent inhibitors of proteolytic enzymes, particularly zinc metalloproteases. nih.govnih.gov

Matrix Metalloproteinases (MMPs): Phosphinic peptides have been extensively studied as transition state analogue inhibitors of MMPs. nih.govmdpi.com These enzymes play a crucial role in the remodeling of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and arthritis. mdpi.comdovepress.com The phosphinic group in these inhibitors typically binds to the catalytic zinc ion in the active site of the MMP in a bidentate fashion. nih.gov This interaction, combined with interactions of the peptide side chains with the enzyme's specificity pockets, leads to potent and often selective inhibition. mdpi.com

Inhibitory Activity of Phosphinic Peptides against MMPs

Compound Target MMP IC₅₀ (nM) Reference
Phosphinic Peptide 1 MMP-13 0.4 (Fuerst et al., 2018) mdpi.com
Phosphinic Peptide 2 MMP-9 1.2 (Scannevin et al., 2017) mdpi.com

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins and peptides. Phosphinic derivatives have been designed as potent inhibitors of various aminopeptidases, such as aminopeptidase N (APN). nih.govnih.gov For instance, phosphinic dipeptides have been developed as dual inhibitors of enkephalin-degrading enzymes. nih.gov The design of these inhibitors often involves creating a structure that mimics the natural substrate of the enzyme, with the phosphinic acid replacing the scissile peptide bond. nih.gov

Phosphinic acid-containing compounds have been investigated as potential antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.govresearchgate.net The rationale for their use lies in their ability to inhibit viral proteases, which are essential for the replication of the virus. HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins. Phosphinic pseudopeptides have been designed to mimic the transition state of this cleavage process, thereby inhibiting the enzyme. nih.gov Symmetrical phosphinic acid motifs are considered pivotal candidates in the design of HIV-1 protease inhibitors, with expectations of demonstrating significant inhibition with IC₅₀ values in the low nanomolar range. nih.gov

The potential of this compound derivatives as antibacterial agents has also been explored. nih.govresearchgate.net Organophosphonates, a class of compounds that includes phosphinic acids, have been isolated from various microorganisms and have shown antibacterial properties. nih.gov While research in this area is ongoing, some studies have demonstrated the cytotoxic effects of diethyl esters of benzylphosphonate derivatives against Escherichia coli strains. nih.gov The antibacterial activity can be influenced by the substituents on the phenyl ring of the benzylphosphonate. nih.gov Other research has shown that benzyl (B1604629) benzoate, a related compound, exhibits moderate antibacterial activity against Bacillus cereus. ugm.ac.id

Antibacterial Activity of Benzyl-phosphorus Compounds

Compound Bacterial Strain MIC (µg/mL) Reference
Diethyl benzylphosphonate derivative 3 E. coli R2 Not specified, but showed increased inhibitory activity nih.gov

Function as Amino Acid Mimics and Pseudopeptides

Beyond their role as transition state mimics, benzyl-phosphinic acids and their derivatives are valuable as mimics of amino acids, enabling the synthesis of modified peptides with unique properties. nih.govresearchgate.net

Phosphinic pseudopeptides are analogues of natural peptides where a phosphinate moiety [-P(O)(OH)CH₂-] replaces a peptide bond. nih.gov This substitution confers several advantageous properties, most notably resistance to enzymatic degradation by proteases. nih.govnih.gov The synthesis of these pseudopeptides is a key area of research, as it allows for the creation of more stable therapeutic agents. nih.gov

The construction of phosphinic dipeptide derivatives typically involves the formation of a new phosphorus-carbon bond. nih.govnih.gov One common synthetic strategy is the phospha-Michael addition, which involves the addition of an α-amino-H-phosphinate to an acrylate. nih.gov Various protecting groups, such as benzyloxycarbonyl (Cbz), t-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc), are compatible with these synthesis conditions. nih.govnih.gov Multicomponent reactions have also been developed to simplify the synthesis and allow for greater variation in the side-chain structures. nih.gov The resulting phosphinic pseudopeptides are valuable building blocks for creating more complex molecules with potential therapeutic applications, particularly as enzyme inhibitors. nih.govnih.gov

Bioisosteric Replacement of Carboxylic Acid Functions

In medicinal chemistry and drug design, the substitution of a functional group with another that retains similar spatial and electronic characteristics, known as bioisosteric replacement, is a critical strategy for optimizing drug properties. drughunter.com The carboxylic acid group is a common pharmacophore but can present challenges such as metabolic instability and limited cell membrane permeability. nih.govresearchgate.net Phosphinic acids, including benzylphosphinic acid, have emerged as effective bioisosteres for the carboxylic acid moiety. nih.gov

The phosphinic acid group [-P(O)(OH)R] mimics the tetrahedral geometry and acidic nature of the carboxylic acid group [-C(O)OH]. core.ac.uk A key difference lies in their acidity and polarity. Phosphinic acids are generally more acidic (lower pKa) and more polar than their carboxylic acid counterparts, which can influence their interaction with biological targets and their pharmacokinetic profiles. nih.gov This replacement has been successfully used in designing analogs of neurotransmitters and inhibitors for various enzymes, where the phosphinate group can form strong ionic interactions with active site residues. nih.govresearchgate.net While the binding affinity of the phosphinic acid analog is often comparable to the original carboxylic acid compound, the intrinsic biological activity can be altered, providing a tool for fine-tuning a drug's function. nih.gov

PropertyCarboxylic Acid GroupPhosphinic Acid GroupReference
General Structure -C(O)OH-P(O)(OH)R nih.govmdpi.com
Geometry Trigonal Planar (at Carbon)Tetrahedral (at Phosphorus) core.ac.ukresearchgate.net
Acidity (pKa) ~4–5~1–3 nih.govmdpi.com
Polarity LowerHigher nih.gov

Catalytic and Materials Science Applications

Beyond its biomedical potential, the chemical reactivity of benzylphosphinic acid makes it valuable in catalysis and materials science.

Use in Polycondensation Reactions

Organoacids can serve as catalysts in polymerization reactions. Phosphinic acids have been investigated as catalysts for ring-opening polymerization (ROP), a process that, like polycondensation, involves the formation of long polymer chains. ed.ac.uk For instance, diphenylphosphinic acid has been used in the ROP of β-butyrolactone. While its catalytic activity was lower than that of stronger acids like diphenyl phosphoric acid, it demonstrated a key advantage by not forming deactivated species during the reaction, leading to a controlled polymerization process. ed.ac.uk This suggests that phosphinic acids like benzylphosphinic acid could function as organocatalysts, potentially offering high control over polymer molecular weight and structure under mild conditions. researchgate.net

Ligands for Homogeneous and Heterogeneous Metal Complex Catalysis

In catalysis, ligands are crucial for tuning the activity and selectivity of a metal center. Phosphorus-containing compounds are widely used as ligands in both homogeneous and heterogeneous catalysis. researchgate.net The oxygen atom of the phosphinyl group (P=O) in benzylphosphinic acid can coordinate with metal ions, making it a potential ligand. While tertiary phosphines are more common, the phosphinate moiety can also bind to transition metals, influencing the electronic and steric environment of the catalytic center. researchgate.netresearchgate.net This coordination is fundamental in creating catalysts for a variety of chemical transformations, including C-C coupling reactions and hydrogenations. researchgate.net In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, anchoring phosphinic acid-based ligands to a solid support can facilitate catalyst recovery and reuse. chemguide.co.uk

Formulations as Flame Retardants

Organophosphorus compounds are prominent halogen-free flame retardants used to enhance the fire safety of polymeric materials. frontiersin.org Benzylphosphinic acid belongs to this class of compounds, which are valued for their effectiveness and relatively low toxicity compared to halogenated alternatives. mdpi.comaaqr.org The flame retardant mechanism of organophosphorus compounds is highly dependent on their structure, particularly the level of oxygenation at the phosphorus atom. mdpi.comnih.gov Compounds with lower oxygenation levels, such as phosphinates, tend to act in the gas phase. Upon thermal decomposition, they can release phosphorus-containing radicals (e.g., PO•) that interrupt the radical chain reactions of combustion in the flame. mdpi.comnih.gov Alternatively, they can promote the formation of a protective char layer on the polymer surface (solid-phase activity), which insulates the underlying material from heat and fuel sources. mdpi.com

Flame Retardant ClassPrimary MechanismPhase of ActionReference
Phosphates (High Oxygenation) Promotes cationic crosslinking and char formation.Solid Phase mdpi.comnih.gov
Phosphinates (Low Oxygenation) Releases PO• radicals to quench flame propagation.Gas Phase mdpi.comnih.gov

Application in Nanoparticle Stabilization

The synthesis of stable colloidal nanoparticles requires the use of capping agents to prevent aggregation and control growth. semanticscholar.orgnih.gov Benzylphosphinic acid, and more broadly organophosphonic and phosphinic acids, are effective capping agents, particularly for metal oxide nanoparticles. reinste.com The phosphinic acid headgroup can strongly adsorb onto the nanoparticle surface, forming a protective monolayer. researchgate.net This surface functionalization provides colloidal stability through steric and/or electrostatic repulsion, preventing the nanoparticles from clumping together. nih.gov The benzyl group, being hydrophobic, can modify the surface properties of the nanoparticles, allowing for their dispersion in non-polar solvents or integration into polymer matrices. reinste.com Phosphonic and phosphinic acids often provide more robust stabilization across a wider pH range compared to carboxylic acids, which can desorb from the surface under certain conditions. researchgate.net

Investigation as Corrosion Inhibitors (based on structural motifs)

Organophosphorus compounds are widely investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nbinno.comnbinno.com The protective mechanism involves the adsorption of the inhibitor molecule onto the metal surface. nih.gov For a molecule like benzylphosphinic acid, this adsorption is facilitated by the phosphorus and oxygen heteroatoms, which can form coordinate bonds with the metal atoms. nbinno.com This process creates a protective film that acts as a barrier, isolating the metal from the corrosive medium. nbinno.comnih.gov The presence of the aromatic benzyl group can further enhance this protective layer through hydrophobic interactions. Studies on similar organophosphorus compounds have demonstrated high inhibition efficiencies, often exceeding 90%, by forming a dense, passivating film on the metal surface. nbinno.comnih.gov

Applications in Chemical Biology and Drug Discovery

Development of Target-Specific Modulators for Biological Processes

The phosphinic acid group is recognized as a valuable scaffold for creating biologically active compounds, particularly enzyme inhibitors. researchgate.net This is due to its ability to act as a transition-state analogue inhibitor for certain classes of enzymes, most notably metalloproteinases and aspartic proteinases. The tetrahedral geometry of the phosphorus atom in phosphinic acids can mimic the transition state of peptide bond hydrolysis, leading to potent and specific inhibition of these enzymes.

While much of the research in this area has focused on phosphonic acids, comparative studies have provided insights into the role of the phosphinic acid moiety. For instance, in the development of inhibitors for human prostatic acid phosphatase, it was observed that replacing the phosphonic acid group in potent benzylaminophosphonic acid inhibitors with a phosphinic acid group resulted in a significant decrease in inhibitory potency. This highlights the subtle structural and electronic requirements for effective enzyme inhibition and underscores the importance of the specific phosphorus-based functional group in the design of target-specific modulators.

Further research into a broader range of biological targets is necessary to fully elucidate the potential of benzylphosphinic acid derivatives as selective modulators of biological processes. The ability to synthesize diverse libraries of these compounds will be crucial in exploring their structure-activity relationships against various enzymes and receptors.

Molecular Scaffolds for Radiopharmaceutical Development (e.g., ¹⁸F Binding)

The development of radiopharmaceuticals for diagnostic imaging techniques such as Positron Emission Tomography (PET) often relies on the use of molecular scaffolds that can be efficiently labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The benzyl group, a core component of benzylphosphinic acid, is a common structural motif in PET radioligand design. The introduction of ¹⁸F onto a benzyl ring is a well-established strategy in the synthesis of PET tracers.

While direct examples of benzylphosphinic acid being used as a scaffold for ¹⁸F-labeled radiopharmaceuticals are not extensively documented in publicly available research, the principles of radiopharmaceutical design suggest its potential in this area. The phosphinic acid group could serve as a versatile anchor for attaching targeting vectors or modifying the pharmacokinetic properties of a radiolabeled molecule. The synthesis of ¹⁸F-labeled compounds often involves multi-step procedures, and the chemical stability of the benzylphosphinic acid scaffold would be a critical factor in its utility for developing novel PET imaging agents. nih.gov

Future research may explore the synthesis and evaluation of ¹⁸F-labeled benzylphosphinic acid derivatives for imaging various biological targets. The development of efficient radiolabeling strategies and the assessment of the in vivo stability and targeting efficacy of such compounds will be essential steps in this process.

Intermediate for the Synthesis of Complex Drug Analogs

In medicinal chemistry, the synthesis of complex drug molecules often relies on the use of versatile building blocks that can be readily modified to create a diverse range of analogues. The benzophenone scaffold, for example, is a ubiquitous structure found in many biologically active compounds and serves as a key intermediate in their synthesis. nih.gov Similarly, benzylphosphinic acid can be considered a valuable precursor for the synthesis of more elaborate drug candidates.

The reactivity of the P-H bond in phosphinic acids allows for a variety of chemical transformations, enabling the introduction of different functional groups and the construction of larger, more complex molecular architectures. This chemical tractability makes benzylphosphinic acid an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, the phosphinic acid moiety can be incorporated into peptide backbones to create non-hydrolyzable peptide mimics, which can have enhanced stability and bioavailability compared to their natural counterparts.

The development of new synthetic methodologies that utilize benzylphosphinic acid as a key building block will be instrumental in expanding its application in drug discovery. The ability to efficiently generate libraries of complex drug analogues from this precursor will facilitate the exploration of new chemical space and the identification of novel therapeutic agents.

Future Research Directions and Challenges

Overcoming Current Synthetic Limitations

The practical application of benzylphosphinic acids is often hampered by inefficiencies and a lack of sustainability in current synthetic routes. A primary focus of future research will be to develop more robust, selective, and environmentally benign synthetic methods.

Strategies for Mitigating Symmetrical By-product Formation

A persistent challenge in the synthesis of monosubstituted phosphinic acids like benzylphosphinic acid is the concurrent formation of the symmetrical disubstituted by-product, dibenzylphosphinic acid. This not only reduces the yield of the desired product but also complicates purification processes.

Future strategies to mitigate this issue will likely focus on:

Stoichiometric Control and Reagent Design: The use of a calculated excess of certain reagents, such as bis(trimethylsilyl)phosphine ((Me3SiO)2PH), has been shown to reduce the formation of dialkylated phosphinic acid by-products. tandfonline.com Further research into optimizing reactant ratios and exploring novel phosphinylating agents with tailored reactivity could significantly improve selectivity.

Catalyst-Controlled Selectivity: Recent studies have demonstrated that the choice of catalyst can dramatically influence the product distribution. For instance, the use of the nonionic surfactant Triton-X-100 as a catalyst in the reaction of red phosphorus with benzyl (B1604629) chloride has been reported to enable the chemoselective synthesis of benzyl-H-phosphinic acid, effectively suppressing the formation of dibenzylphosphinic acid. mdpi.com Exploring a wider range of phase-transfer catalysts and micellar systems could unveil even more selective catalytic processes.

Development of More Atom-Economical and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, which measures the efficiency of a reaction by the proportion of reactant atoms incorporated into the final product, is a key metric in this regard. wikipedia.orgnih.govchembam.com Many current syntheses of benzylphosphinic acid derivatives suffer from poor atom economy, generating significant waste.

Future research will aim to develop more sustainable synthetic pathways by:

Adopting Greener Activation Methods: Microwave-assisted synthesis, for example, has been shown to offer significant advantages over conventional thermal activation in other areas of organic synthesis, such as reduced reaction times and fewer hazardous wastes. researchgate.net Applying such technologies to benzylphosphinic acid synthesis could lead to more sustainable processes.

Exploring Catalytic C-P Bond Formations: Transition-metal-catalyzed cross-coupling reactions and N-heterocyclic carbene (NHC)-catalyzed reactions are known for their high efficiency and atom economy in forming other types of chemical bonds. researchgate.net The development of catalytic systems that can efficiently construct the C-P bond of benzylphosphinic acid from readily available starting materials represents a major goal for future research. This would move away from classical methods that often involve stoichiometric and hazardous reagents. mdpi.com

Advancements in Asymmetric and Stereoselective Synthesis

Many of the biological activities of benzylphosphinic acid derivatives are dependent on their stereochemistry at the phosphorus center. Therefore, the development of methods for the asymmetric and stereoselective synthesis of P-chiral benzylphosphinic acids is of paramount importance. nih.govethz.ch

Future advancements in this area are expected to include:

Catalytic Asymmetric Synthesis: The development of catalytic methods for the enantioselective synthesis of P-chiral compounds is a major frontier. sioc-journal.cn This includes strategies like the kinetic resolution of racemic diarylphosphine oxides via Pd-catalyzed arylation to yield chiral triarylphosphine oxides, a principle that could be adapted for benzylphosphinic acid precursors. researchgate.net The design of novel chiral ligands for transition metals that can effectively control the stereochemistry at the phosphorus atom during C-P bond formation is a key research direction. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the phosphorus atom to direct the stereoselective introduction of the benzyl group is a well-established but continually evolving strategy. ethz.ch Research is ongoing to develop new, more efficient, and easily removable chiral auxiliaries. For example, versatile chiral phosphinyl transfer agents like 1,3,2-benzoxazaphosphinine-2-oxides have been developed for the highly diastereoselective synthesis of P-chiral phosphine (B1218219) oxides. nih.gov

Stereoselective Rearrangements: Investigating stereoselective rearrangements, such as the benzilic acid rearrangement which has recently seen its first catalytic asymmetric example, could open new avenues for controlling stereochemistry in related phosphorus compounds. nih.gov

Rational Design of Enhanced Biologically Active Compounds

The therapeutic potential of benzylphosphinic acid derivatives as enzyme inhibitors and other bioactive agents is a strong driving force for continued research. hawaii.edunih.govresearchgate.net The rational design of new compounds with improved efficacy, selectivity, and pharmacokinetic properties is a key challenge.

Integration of Synergistic Computational and Experimental Approaches

The design of potent and selective enzyme inhibitors increasingly relies on the powerful synergy between computational modeling and experimental synthesis and testing. nih.govnih.gov This integrated approach allows for a more targeted and efficient drug discovery process.

Future directions in this area will involve:

Computational Docking and Molecular Dynamics: These techniques are used to predict how benzylphosphinic acid derivatives bind to the active sites of target enzymes, such as prostatic acid phosphatase. nih.gov By understanding the key interactions at the molecular level, researchers can design new inhibitors with improved affinity and selectivity.

In Silico Screening and De Novo Design: Computational methods can be used to screen large virtual libraries of benzylphosphinic acid analogues for potential activity before they are synthesized. Furthermore, algorithms can be employed to design novel molecular scaffolds tailored to a specific enzyme's active site. google.comfrontiersin.org

Iterative Design-Synthesis-Test Cycles: The most effective approach involves a feedback loop where computational predictions guide the synthesis of new compounds. The experimental biological data from these compounds are then used to refine the computational models, leading to a more accurate and predictive design process. nih.govnih.gov

Addressing Bioavailability and Permeability Challenges for Therapeutic Efficacy

A major hurdle for the clinical application of many phosphinic acid-based drugs is their poor oral bioavailability and low cell membrane permeability, often due to their polar, charged nature at physiological pH. nih.govpatsnap.com

Overcoming these challenges is a critical area of future research, with a strong focus on:

Prodrug Strategies: The development of prodrugs, which are inactive precursors that are converted to the active drug in the body, is a widely used approach to improve pharmacokinetic properties. nih.govfrontiersin.orggoogle.com For phosphinic acids, this involves masking the polar phosphinic acid group with promoieties that are cleaved by enzymes in vivo. Commonly explored prodrug moieties include:

Acyloxyalkyl esters: Groups like pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) have been successfully used to increase the lipophilicity and cell penetration of phosphonate (B1237965) drugs. nih.govnih.gov

Amino acid-based prodrugs: Linking amino acids to the phosphinic acid can facilitate recognition by amino acid transporters in the gastrointestinal tract, thereby enhancing absorption. nih.govfrontiersin.org

Formulation and Delivery Systems: Beyond chemical modification, advanced drug delivery systems can be employed to improve the bioavailability of benzylphosphinic acid derivatives. This could involve encapsulation in nanoparticles, liposomes, or the use of self-emulsifying drug delivery systems (SEDDS) to protect the drug from degradation and enhance its absorption. patsnap.com

Exploration of Novel Reactivity and Transformation Pathways

While the fundamental synthesis of phosphinic acids is well-established, future research will likely focus on creating more complex and tailored molecular architectures. This involves developing novel synthetic routes that offer greater control over stereochemistry, efficiency, and molecular diversity.

One significant area of future exploration is the synthesis of macrocyclic benzylphosphinic acids . The conformational constraints imposed by a macrocyclic structure can lead to enhanced binding affinity and selectivity for biological targets. Research in this area involves designing and executing multi-step synthetic sequences to form these complex ring systems. A key challenge lies in achieving high yields for the cyclization step, which is often hampered by competing polymerization reactions. The development of new catalytic systems and high-dilution reaction techniques will be crucial for overcoming these synthetic hurdles.

Another important research direction is the development of prodrug strategies to improve the bioavailability of benzylphosphinic acid-based therapeutic agents. liverpool.ac.uk At physiological pH, phosphinic acids are typically ionized, making it difficult for them to cross cellular membranes. liverpool.ac.uk To address this, researchers are exploring various esterification strategies to mask the polar phosphinic acid group. These esters are designed to be stable in the extracellular environment but are cleaved by intracellular enzymes, such as esterases, to release the active phosphinic acid drug at its site of action. liverpool.ac.uk Future work will focus on fine-tuning the structure of these promoieties to control the rate and location of drug release.

Furthermore, the exploration of novel transformation pathways will enable the synthesis of previously inaccessible derivatives. This includes the use of transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents on the benzyl ring or to form the P-C bond under milder conditions than traditional methods like the Michaelis-Arbuzov reaction. The development of asymmetric catalytic methods is particularly important for producing enantiomerically pure benzylphosphinic acid derivatives, which is often critical for pharmacological activity.

Identification of Emerging Application Areas for Benzyl-phosphinic Acid Derivatives

The structural similarity of phosphinic acids to the transition state of peptide bond hydrolysis and their ability to act as mimics of phosphates and carboxylates make them highly attractive for various applications, particularly in medicine and materials science.

Enzyme Inhibition for Therapeutic Applications:

A primary focus of future research is the design of benzylphosphinic acid derivatives as potent and selective enzyme inhibitors. Their tetrahedral geometry makes them excellent transition-state analogues for metalloproteases and other hydrolases.

Anticancer Agents: Derivatives of benzylphosphonic acid have been investigated as inhibitors of prostatic acid phosphatase (PAP), an enzyme implicated in prostate cancer. nih.govnih.gov This suggests a promising avenue for exploring benzylphosphinic acids for the same target, potentially offering different selectivity or potency profiles.

Other Enzymatic Targets: The potential applications extend to a wide range of other enzymes. For instance, phosphonic acids have been studied as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. Exploring benzylphosphinic acid derivatives for PTP1B and other phosphatases is a logical next step.

Target EnzymePotential Therapeutic AreaKey Research Findings
Hepatitis C Virus (HCV) NS3/4A ProteaseAntiviral (Hepatitis C)Macrocyclic and saturated benzylphosphinic acids show significant replicon activity. liverpool.ac.uk
Prostatic Acid Phosphatase (PAP)Anticancer (Prostate)Benzylphosphonic acid derivatives show potent inhibition, suggesting benzylphosphinic acids as a promising related class. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, ObesityPhosphonic acids are known inhibitors; phosphinic acid analogues represent a future direction.

Advanced Materials Science:

The ability of the phosphinic acid group to bind strongly to metal oxide surfaces opens up new possibilities in materials science. This research area is largely inspired by the successful application of the closely related benzylphosphonic acids.

Surface Modification: Fluorinated benzylphosphonic acids have been used to form self-assembled monolayers (SAMs) on aluminum oxide (AlOx), allowing for precise control over the surface energy and work function of the material. nih.gov This is critical for improving the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.gov Benzylphosphinic acids are expected to exhibit similar behavior, offering an alternative class of molecules for surface modification.

Perovskite Optoelectronics: In the rapidly advancing field of perovskite solar cells and LEDs, benzylphosphonic acid has been used as a passivating agent to reduce surface defects and enhance device efficiency and stability. rsc.orgnih.gov Investigating benzylphosphinic acids for the same purpose could lead to further improvements by fine-tuning the electronic properties and binding strength at the perovskite-charge transport layer interface. nih.gov

Corrosion Inhibition: The self-assembly of phosphonic acids on metal surfaces, such as stainless steel, can form protective layers that inhibit corrosion. researchgate.net Benzylphosphinic acids could offer similar or enhanced protective properties, representing a viable area for future investigation.

Chelating Agents for Medical Imaging and Radiopharmaceuticals:

The phosphinic acid moiety is an effective coordinating group for a variety of metal ions. This property is being explored for the development of novel chelating agents.

MRI Contrast Agents: Macrocyclic ligands incorporating phosphinate groups, such as DOTA-analogues, have been synthesized to chelate lanthanide ions like Gadolinium(III) (Gd³⁺). capes.gov.br These complexes are designed as contrast agents for Magnetic Resonance Imaging (MRI). The inclusion of a benzylphosphinate arm can modulate the properties of the complex, such as the water exchange rate, which is a critical parameter for achieving high relaxivity and, therefore, a brighter MRI signal. capes.gov.br

Radiometal Chelators: Bifunctional chelators containing benzylphosphinic acid groups can be used to bind diagnostic or therapeutic radioisotopes (e.g., ⁶⁴Cu, ¹⁷⁷Lu) to targeting vectors like antibodies or peptides for applications in nuclear medicine. Research on N,N′-ethylenediaminobis(benzylphosphonic acids) has shown them to be potent chelators, indicating that bis(benzylphosphinic acid) ligands could be highly effective for these applications. acs.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for producing unsymmetrical benzyl-phosphinic acids, and what methodological challenges exist?

Unsymmetrical benzyl-phosphinic acids (e.g., benzyl(methyl)phosphinic acid) are typically synthesized via a two-step P–C bond formation. The first step involves base-promoted H-phosphinate alkylation using protected H-phosphinate precursors, while the second employs the sila-Arbuzov reaction to introduce asymmetry. Challenges include avoiding symmetrical byproducts, handling reactive intermediates, and optimizing reaction stoichiometry .

Q. How is X-ray crystallography utilized to characterize benzyl-phosphinic acid derivatives?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and intermolecular interactions. For example, benzyl(methyl)phosphinic acid exhibits strong O–H⋯O=P hydrogen bonds forming 1D chains, with weak C–H⋯O interactions creating 2D networks. These structural insights validate synthetic outcomes and inform reactivity predictions .

Q. What spectroscopic techniques are essential for verifying the purity and structure of benzyl-phosphinic acids?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) is used to confirm substituent attachment and purity. Fourier-Transform Infrared (FTIR) spectroscopy identifies P=O (~1200 cm⁻¹) and P–O–H (~2500 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data for this compound derivatives?

Contradictions in hydrogen-bonding patterns or lattice parameters may arise from crystallization conditions (solvent, temperature) or polymorphic forms. Systematic replication of synthetic protocols, paired with Rietveld refinement for powder samples, can resolve such inconsistencies. Cross-referencing with computational models (DFT) is also advised .

Q. What strategies optimize benzyl-phosphinic acids as enzyme inhibitors or coordination polymer precursors?

For enzyme inhibition (e.g., matrix metalloproteinases), focus on mimicking tetrahedral transition states via phosphinic acid moieties. For coordination polymers, modify substituents (e.g., phenyl vs. methyl) to tune ligand geometry and metal-binding affinity. Structure-activity relationship (SAR) studies and crystallographic screening are critical .

Q. What advanced methods mitigate byproduct formation during asymmetric synthesis of benzyl-phosphinic acids?

Use of chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can enhance stereocontrol. Monitoring reaction progress via in-situ ³¹P NMR helps identify intermediate species. Purification techniques like chiral chromatography or recrystallization improve enantiomeric excess .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates in this compound synthesis?

Employ Schlenk-line techniques under inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, CH₂Cl₂). Use flame-dried glassware and conduct reactions at controlled temperatures (−78°C to 0°C) to suppress hydrolysis or oxidation .

Q. What computational tools assist in predicting this compound reactivity and supramolecular assembly?

Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on phosphorus) to predict nucleophilic/electrophilic behavior. Molecular dynamics (MD) simulations model hydrogen-bonding networks and crystal packing, guiding material design .

Data Analysis and Reproducibility

Q. How can researchers validate the reproducibility of this compound crystallization patterns?

Standardize crystallization conditions (solvent polarity, cooling rates) and compare with literature metrics (e.g., CCDC entries). Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Publish full crystallographic data (CIF files) for peer validation .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

Meta-analysis of IC₅₀ values, accounting for assay variability (e.g., enzyme source, buffer pH), can identify trends. Dose-response curves and pairwise comparisons (ANOVA) isolate structural determinants of activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.